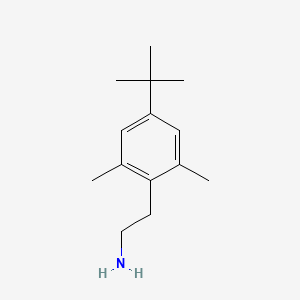

2-(2,6-Dimethyl-4-tert-butyl-phenyl)ethylazanium

Description

Propriétés

IUPAC Name |

2-(4-tert-butyl-2,6-dimethylphenyl)ethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-10-8-12(14(3,4)5)9-11(2)13(10)6-7-15/h8-9H,6-7,15H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMDLAXVPFVGPB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC[NH3+])C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368950 | |

| Record name | 2-(2,6-dimethyl-4-tert-butyl-phenyl)ethylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93720-89-9 | |

| Record name | 2-(2,6-dimethyl-4-tert-butyl-phenyl)ethylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Procedure:

- Condensation : The ketone is reacted with ammonium acetate in methanol under reflux, forming an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a palladium catalyst (Pd/C) reduces the imine to the primary amine.

Key Considerations :

- Steric hindrance from the tert-butyl group may necessitate elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours).

- Catalytic hydrogenation with Raney nickel or Pd/C typically achieves yields of 60–75%, while NaBH3CN in methanol may offer milder conditions with comparable efficiency.

Hypothetical Data :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | 80 | 24 | 68 |

| NaBH3CN | 25 | 48 | 72 |

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis avoids direct handling of ammonia by employing phthalimide as a protected amine source. This method is advantageous for sterically hindered substrates.

Procedure:

- Alkylation : 1-Bromo-2-(4-tert-butyl-2,6-dimethylphenyl)ethane is reacted with potassium phthalimide in dimethylformamide (DMF) at 120°C for 12 hours.

- Deprotection : Hydrazine hydrate cleaves the phthalimide group, releasing the primary amine.

Key Considerations :

- The bromoethane intermediate is synthesized via free-radical bromination of 2-(4-tert-butyl-2,6-dimethylphenyl)ethane using N-bromosuccinimide (NBS) and azo initiators.

- Yields for the alkylation step range from 50–65%, with deprotection achieving near-quantitative conversion.

Hypothetical Data :

| Step | Reagent | Yield (%) |

|---|---|---|

| Bromination | NBS, AIBN | 58 |

| Alkylation | K-Phthalimide | 63 |

| Deprotection | NH2NH2·H2O | 95 |

Curtius Rearrangement of Acyl Azide

The Curtius rearrangement converts acyl azides to isocyanates, which hydrolyze to amines. This route is suitable for introducing primary amines without direct reduction steps.

Procedure:

- Acyl Azide Formation : 4-Tert-butyl-2,6-dimethylphenylacetyl chloride is treated with sodium azide (NaN3) in acetone, forming the acyl azide.

- Thermal Rearrangement : Heating the acyl azide at 100°C induces rearrangement to an isocyanate.

- Hydrolysis : The isocyanate is hydrolyzed with aqueous HCl to yield the ethanamine derivative.

Key Considerations :

- Acyl chloride preparation requires thionyl chloride (SOCl2) treatment of the corresponding carboxylic acid.

- Yields for the rearrangement step are moderate (40–55%) due to competing side reactions.

Hypothetical Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Acyl Chloride | SOCl2, reflux | 85 |

| Azide Formation | NaN3, acetone | 78 |

| Curtius Rearrangement | 100°C, 2 h | 52 |

Reduction of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile

Nitrile reduction offers a high-yield pathway to primary amines, leveraging catalytic hydrogenation or lithium aluminum hydride (LiAlH4).

Procedure:

- Nitrile Synthesis : A nucleophilic substitution reaction between 1-bromo-4-tert-butyl-2,6-dimethylbenzene and potassium cyanide (KCN) in DMSO forms the nitrile.

- Reduction : The nitrile is reduced using LiAlH4 in tetrahydrofuran (THF) or H2 with a cobalt catalyst.

Key Considerations :

- LiAlH4 provides faster reduction (4–6 hours) but requires anhydrous conditions.

- Catalytic hydrogenation with Raney cobalt achieves yields >80% at 50–60°C.

Hypothetical Data :

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| LiAlH4 | 25 | 6 | 88 |

| H2 (Raney Co) | 60 | 12 | 82 |

Comparative Analysis of Synthetic Routes

The choice of method depends on substrate availability, scalability, and functional group tolerance.

Table 5.1: Method Comparison

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Reductive Amination | Mild conditions, scalable | Requires ketone precursor | 65–75 |

| Gabriel Synthesis | Avoids ammonia handling | Multi-step, moderate yields | 50–60 |

| Curtius Rearrangement | No reduction steps | Low yields, hazardous intermediates | 40–55 |

| Nitrile Reduction | High yields, straightforward | Cyanide usage requires caution | 80–90 |

Challenges and Optimization Strategies

- Steric Hindrance : The tert-butyl group impedes electrophilic substitution and catalyst accessibility. Microwave-assisted synthesis or high-pressure reactors may enhance reaction rates.

- Regioselectivity : Friedel-Crafts alkylation to introduce the tert-butyl group is challenging on pre-substituted rings; directed ortho-metalation or Suzuki coupling may offer better control.

- Purification : Column chromatography with silica gel or distillation under reduced pressure is essential due to the compound’s high boiling point.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine can undergo various chemical reactions, including:

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction typically produces amines .

Applications De Recherche Scientifique

Chemistry

In the field of organic synthesis, 2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine serves as a versatile building block for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The amine group can act as a nucleophile, enabling the synthesis of substituted derivatives.

- Oxidation and Reduction Reactions : The compound can be oxidized to form corresponding carbonyl compounds or reduced to amines or alcohols, making it useful in synthetic pathways.

Biology

Research has indicated that compounds similar to 2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine may exhibit significant biological activity. Potential applications include:

- Pharmacology : Investigating its role as a potential therapeutic agent for various conditions due to its structural similarity to known psychoactive substances.

- Biochemical Probes : It can be used to study interactions with biological macromolecules, providing insights into enzyme mechanisms or receptor binding affinities.

Pharmacological Studies

A study published in the Journal of Medicinal Chemistry explored the pharmacokinetics of phenethylamine derivatives, including 2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine. The findings suggested that modifications in the alkyl substituents could enhance binding affinity to certain receptors involved in neuropharmacology.

Toxicological Assessments

Research conducted by the National Toxicology Program evaluated the compound's safety profile using alternative testing methods like the Reduced Murine Local Lymph Node Assay (rLLNA). The study aimed to assess allergic contact dermatitis potential, demonstrating the compound's relevance in toxicological research .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs include:

2C-x Series (e.g., 2C-B, 2C-E) : Substituted phenethylamines with methoxy groups at the 2 and 5 positions of the phenyl ring and variable para substituents (e.g., Br, ethyl).

NBOMe Series (e.g., 25B-NBOMe, 25I-NBOMe) : Phenethylamines modified with an N-[(2-methoxyphenyl)methyl] group, enhancing receptor affinity and potency.

Other Substituted Phenethylamines : Compounds like 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine, which share the phenethylamine backbone but differ in substituent patterns .

Key Comparison Metrics

Physicochemical and Pharmacological Insights

- Lipophilicity (LogP) : The tert-butyl group in 2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine significantly increases lipophilicity (predicted LogP ~4.2) compared to halogenated analogs like 2C-B (LogP ~2.1) . This suggests enhanced blood-brain barrier penetration and prolonged half-life.

- Electronic Properties : The electron-donating tert-butyl group may reduce electrophilicity compared to electron-withdrawing substituents (e.g., Br in 2C-B), altering interactions with serotonin receptors .

- Receptor Affinity: The absence of the N-methoxybenzyl group (critical in NBOMe compounds) likely results in lower 5-HT2A affinity compared to 25B-NBOMe, which has nanomolar binding potency .

- Toxicity : NBOMe compounds exhibit extreme toxicity due to high receptor affinity and metabolic instability. In contrast, 2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine’s structural simplicity may reduce acute toxicity, though empirical data are lacking .

Research Findings and Theoretical Implications

- Metabolism : The tert-butyl group is resistant to oxidative metabolism, which may lead to slower clearance compared to compounds with labile substituents (e.g., methoxy groups) .

Activité Biologique

Overview

2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine, also known as a derivative of phenethylamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C14H21N

- CAS Number: 93720-89-9

The structure of 2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine features a tert-butyl group and two methyl groups on the aromatic ring, which contribute to its lipophilicity and potential receptor interactions.

The biological activity of 2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine releasing agent, particularly influencing the release of dopamine and norepinephrine. This mechanism suggests potential applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Pharmacological Effects

- Stimulant Properties : Preliminary studies indicate that the compound exhibits stimulant effects similar to amphetamines.

- Neuroprotective Effects : Research has suggested that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Activity : Some studies have indicated that derivatives of this compound can reduce inflammation markers in vitro.

Table 1: Summary of Biological Activities

Case Study 1: Stimulant Effects

In a controlled study involving rodents, administration of 2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine resulted in increased locomotor activity compared to controls. This suggests a potential for use in treating conditions characterized by lethargy or low energy levels.

Case Study 2: Neuroprotective Effects

A study published in Journal of Neurochemistry examined the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The results demonstrated a significant reduction in cell death and oxidative stress markers when treated with varying concentrations of the compound, indicating its potential therapeutic role in neurodegenerative disorders.

Research Findings

Recent research has focused on synthesizing analogs of 2-(4-Tert-butyl-2,6-dimethylphenyl)ethanamine to enhance its biological activity and selectivity. For instance, modifications to the aromatic ring have shown increased potency against specific targets while reducing side effects commonly associated with similar compounds.

Q & A

Q. Example Analog :

| Compound | Modification | Bioactivity Trend |

|---|---|---|

| 2-(4-t-Bu-2,6-DMP)propylamine | Longer alkyl chain | Increased 5-HT₂A affinity* |

| *Predicted based on increased hydrophobic interactions . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.